

Gene expression changes induced by TB500 acetate treatment

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Compound of Interest

Compound Name: TB500 acetate

Cat. No.: B10825483

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An In-depth Technical Guide to Gene Expression Changes Induced by **TB500 Acetate** Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

TB500, the synthetic acetate form of Thymosin Beta-4 (Tβ4), is a 43-amino acid peptide that has garnered significant interest for its regenerative and anti-inflammatory properties.[1][2] While historically known as a primary G-actin-sequestering protein, regulating cytoskeletal dynamics, a growing body of evidence highlights its role as a potent modulator of gene expression.[1][3] This "moonlighting" function, independent of actin binding, allows TB500 to influence a wide array of cellular processes critical for tissue repair, angiogenesis, and inflammation.[1][4] Understanding the specific gene expression changes induced by TB500 is paramount for its therapeutic development and application.

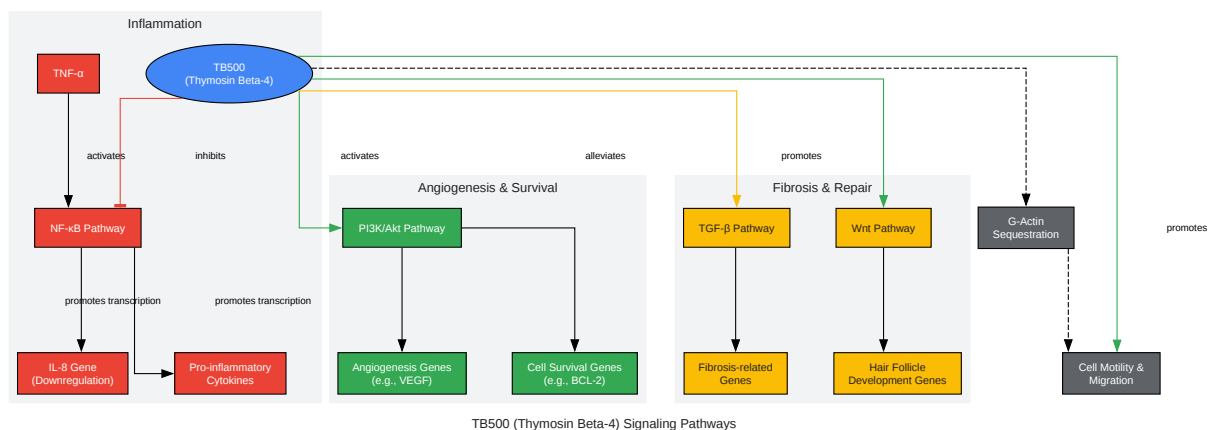
This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and resultant gene expression changes driven by TB500 treatment. It includes synthesized data from multiple studies, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development professionals.

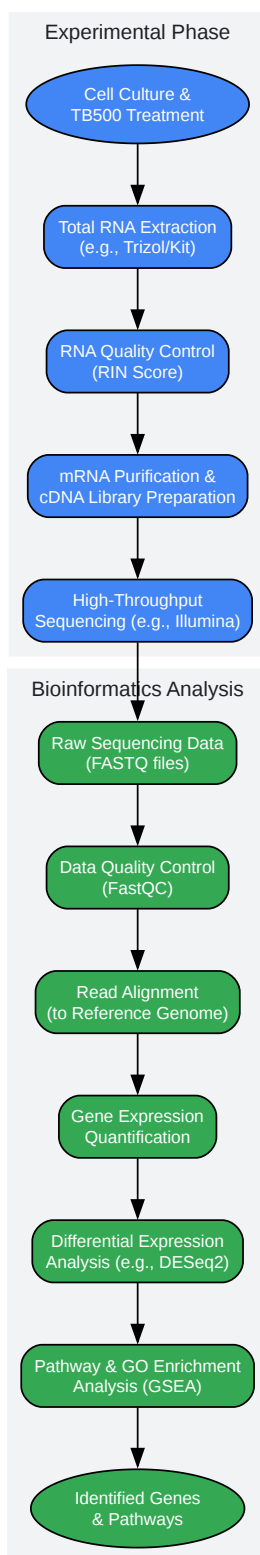
Core Signaling Pathways Modulated by TB500

TB500 exerts its influence on gene expression by modulating several key intracellular signaling pathways. These pathways are central to processes ranging from inflammation and cell survival to angiogenesis and tissue fibrosis.

One of the most well-documented effects of T β 4 is the downregulation of the Nuclear Factor-kappa B (NF- κ B) pathway.[5][6] T β 4 can interfere with the activation of NF- κ B and block the nuclear translocation of its RelA/p65 subunit, thereby suppressing the transcription of pro-inflammatory genes like Interleukin-8 (IL-8).[2]

Furthermore, T β 4 is known to regulate pro-survival and pro-angiogenic pathways, including the PI3K/Akt/eNOS and Notch signaling cascades.[5] It also plays a role in modulating the TGF- β pathway to alleviate fibrosis and the Wnt pathway to promote processes like hair follicle generation.[5]





RNA-Seq Experimental and Analytical Workflow

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